2,4-Di(piperidin-1-yl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3,5-triazine
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Overview
Description
2,4-DI(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE is a complex organic compound that features a triazine ring substituted with piperidinyl and triphenylphosphoranylidene amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE typically involves the reaction of a triazine derivative with piperidine and a triphenylphosphoranylidene amino compound. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output .
Chemical Reactions Analysis
Types of Reactions
2,4-DI(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce amine-substituted triazines .
Scientific Research Applications
2,4-DI(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-DI(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-PHENYL-2-(TRIPHENYL-PHOSPHANYLIDENE)-ETHANONE
- 2-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,4,2-DIOXAPHOSPHOLANE
- 1-TRIPHENYLPHOSPHORANYLIDENE-2-PROPANONE .
Uniqueness
The uniqueness of 2,4-DI(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H35N6P |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C31H35N6P/c1-6-16-26(17-7-1)38(27-18-8-2-9-19-27,28-20-10-3-11-21-28)35-29-32-30(36-22-12-4-13-23-36)34-31(33-29)37-24-14-5-15-25-37/h1-3,6-11,16-21H,4-5,12-15,22-25H2 |
InChI Key |
CPJZYOHBEDUFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N6CCCCC6 |
Origin of Product |
United States |
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